

Technical Guide: Spectral Characterization of (S)-1-Boc-3-isobutyl-piperazine

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Compound of Interest

Compound Name: (S)-1-Boc-3-isobutyl-piperazine

Cat. No.: B1343948

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This technical guide provides a detailed overview of the expected spectral data for **(S)-1-Boc-3-isobutyl-piperazine**, a chiral building block valuable in pharmaceutical and chemical synthesis. Due to the limited availability of directly published spectral data for this specific compound, this guide leverages data from structurally analogous compounds, such as (S)-1-Boc-3-methylpiperazine and 1-Boc-piperazine, to provide a predictive analysis. This information is intended for researchers, scientists, and professionals in drug development.

Predicted Spectral Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for **(S)-1-Boc-3-isobutyl-piperazine**. These predictions are based on the known spectral characteristics of the Boc-protected piperazine scaffold and the isobutyl substituent.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.8 - 4.0	m	2H	Piperazine ring protons adjacent to Boc-N
~2.8 - 3.2	m	3H	Piperazine ring protons
~2.5 - 2.7	m	2H	Piperazine ring protons
~1.8 - 2.0	m	1H	CH of isobutyl group
1.46	s	9H	tert-Butyl (Boc) group
~1.3 - 1.5	m	2H	CH ₂ of isobutyl group
~0.9	d	6H	CH ₃ of isobutyl group

Note: The chemical shifts are approximate and can be influenced by the solvent used.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~154.7	C=O of Boc group
~79.5	Quaternary C of Boc group
~55-58	Piperazine ring carbons
~45-50	Piperazine ring carbons
~40-43	Piperazine ring carbons
~40	CH ₂ of isobutyl group
~28.4	CH ₃ of Boc group
~25	CH of isobutyl group
~22-23	CH ₃ of isobutyl group

Note: The chemical shifts are approximate and can be influenced by the solvent used.

Table 3: Predicted Mass Spectrometry (MS) Data

m/z	Assignment
243.21	$[M+H]^+$ (Calculated for $C_{13}H_{26}N_2O_2$)
187.16	$[M-C_4H_9O_2]^+$ (Loss of Boc group)
143.15	$[M-Boc+H]^+$

Note: Fragmentation patterns may vary depending on the ionization technique used.

Table 4: Predicted Infrared (IR) Spectral Data

Wavenumber (cm^{-1})	Assignment
~3300-3400	N-H stretch (secondary amine)
~2960-2850	C-H stretch (aliphatic)
~1690-1700	C=O stretch (urethane carbonyl of Boc group)
~1420-1480	C-H bend (isobutyl and piperazine)
~1240-1260	C-N stretch
~1160-1170	C-O stretch (urethane)

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis of **(S)-1-Boc-3-isobutyl-piperazine** and the acquisition of its spectral data.

Synthesis of (S)-1-Boc-3-isobutyl-piperazine

The synthesis of monosubstituted piperazines is commonly achieved through the use of a protecting group strategy to prevent disubstitution. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability and ease of removal under acidic conditions.^[1]

Materials:

- (S)-2-isobutylpiperazine
- Di-tert-butyl dicarbonate (Boc₂O)
- Dichloromethane (DCM)
- Deionized water
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Dissolve (S)-2-isobutylpiperazine (1 equivalent) in dichloromethane in a round-bottom flask.
- Cool the solution to 0 °C using an ice bath.
- Slowly add di-tert-butyl dicarbonate (1.1 equivalents) to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding deionized water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
- Combine the organic layers and wash with saturated sodium chloride solution.
- Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude **(S)-1-Boc-3-isobutyl-piperazine** by flash column chromatography on silica gel.

Spectral Data Acquisition

Standard spectroscopic techniques are employed to characterize the synthesized compound.

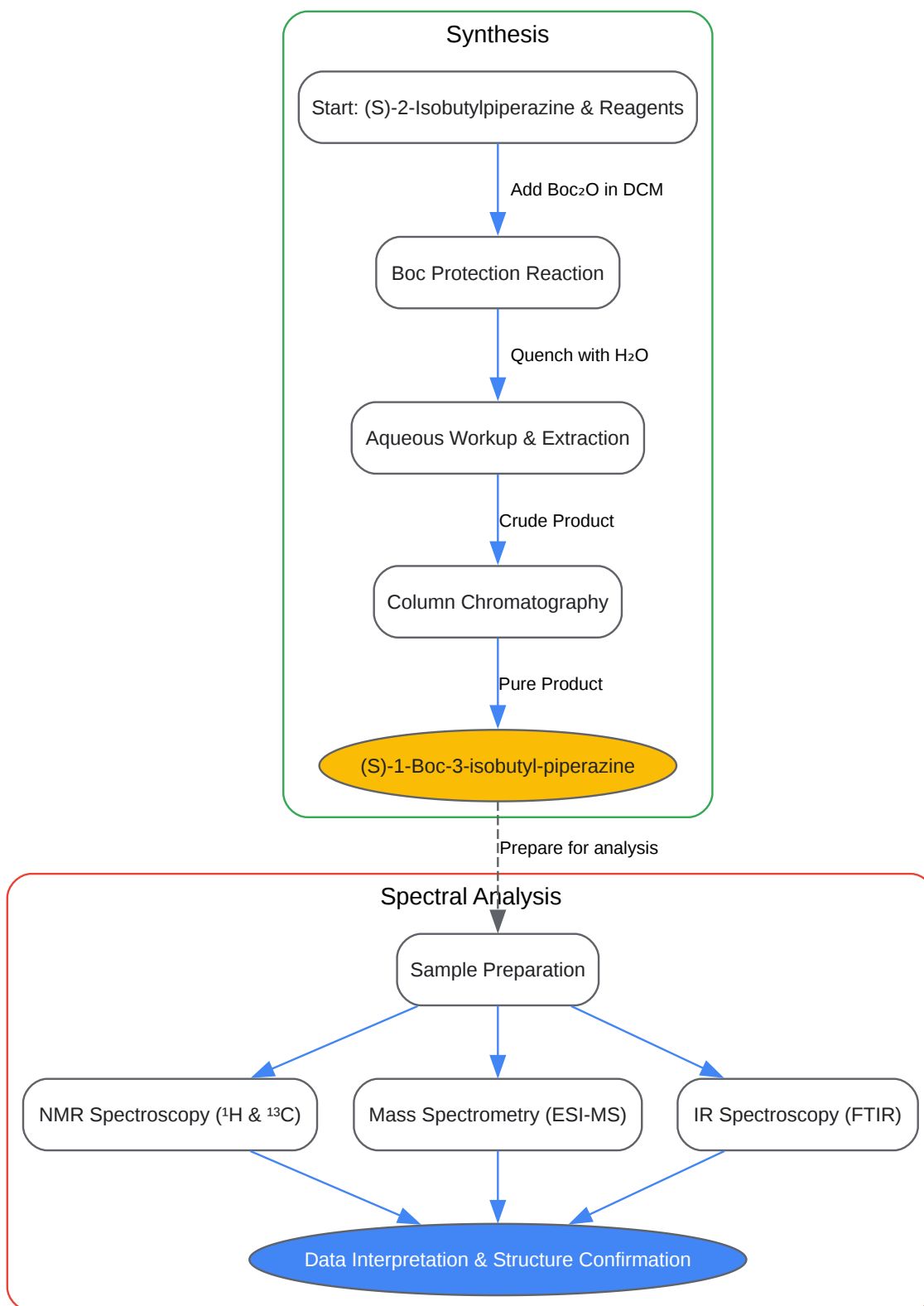
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 600 MHz spectrometer.^[2] The sample is dissolved in a deuterated solvent, such as chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$), with the solvent peak serving as the internal standard.^[2] Chemical shifts are reported in parts per million (ppm).

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) can be obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer to confirm the molecular weight and elemental composition of the compound.^[2]

Infrared (IR) Spectroscopy: IR spectra are recorded using a FTIR spectrometer.^[2] The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.^[3]

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectral characterization of **(S)-1-Boc-3-isobutyl-piperazine**.



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Caption: Workflow for Synthesis and Spectral Analysis.

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